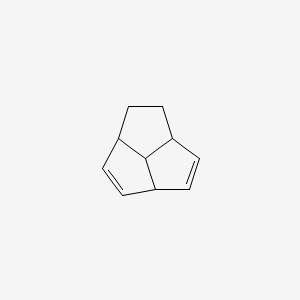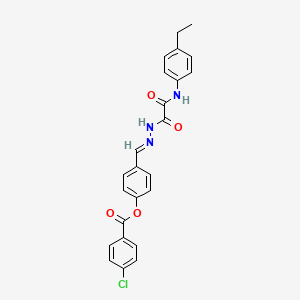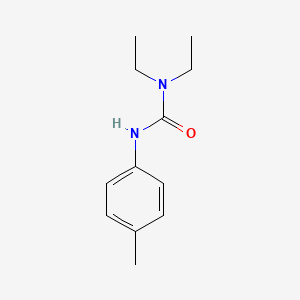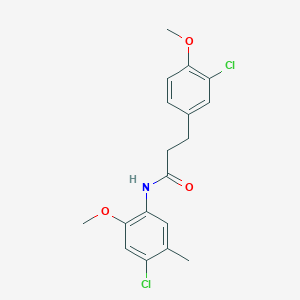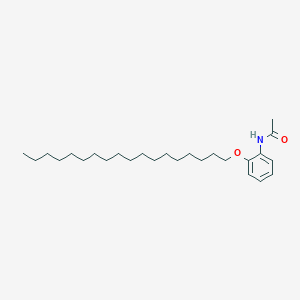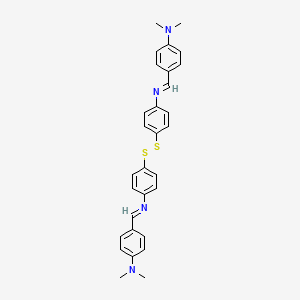
4,4'-Dithiobis(N-(4-dimethylaminobenzylidene)aniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) is a chemical compound with the molecular formula C30H30N4S2 and a molecular weight of 510.728 g/mol This compound is known for its unique structure, which includes two benzylidene aniline groups connected by a disulfide bond
Méthodes De Préparation
The synthesis of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) typically involves the reaction of 4-dimethylaminobenzaldehyde with aniline derivatives in the presence of a disulfide compound. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the formation of the disulfide bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding thiol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s ability to form disulfide bonds makes it useful in studying protein folding and stability.
Mécanisme D'action
The mechanism of action of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) involves its ability to form and break disulfide bonds. This property allows it to interact with thiol-containing molecules, such as cysteine residues in proteins. The compound can modulate the activity of enzymes and other proteins by altering their disulfide bond patterns, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) include:
4,4’-Dithiobis(N-(4-methylbenzylidene)aniline): This compound has a similar structure but with a methyl group instead of a dimethylamino group.
4,4’-Dithiobis(N-(4-acetamidobenzylidene)aniline): This variant includes an acetamido group, which can influence its reactivity and applications.
The uniqueness of 4,4’-Dithiobis(N-(4-dimethylaminobenzylidene)aniline) lies in its dimethylamino groups, which can enhance its electron-donating properties and affect its reactivity in chemical reactions.
Propriétés
Numéro CAS |
3430-52-2 |
|---|---|
Formule moléculaire |
C30H30N4S2 |
Poids moléculaire |
510.7 g/mol |
Nom IUPAC |
4-[[4-[[4-[[4-(dimethylamino)phenyl]methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C30H30N4S2/c1-33(2)27-13-5-23(6-14-27)21-31-25-9-17-29(18-10-25)35-36-30-19-11-26(12-20-30)32-22-24-7-15-28(16-8-24)34(3)4/h5-22H,1-4H3 |
Clé InChI |
HKOMVPIVHSPJQP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)SSC3=CC=C(C=C3)N=CC4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


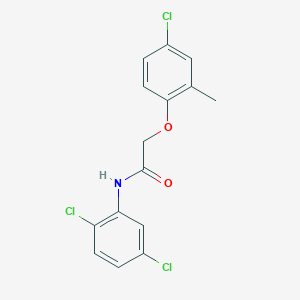
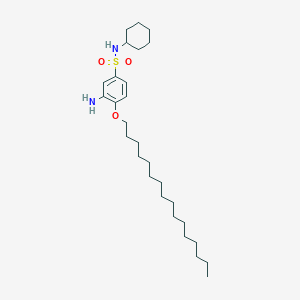

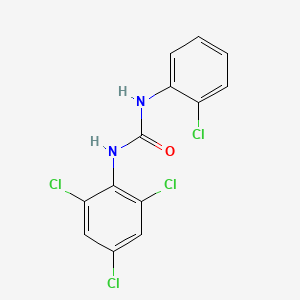
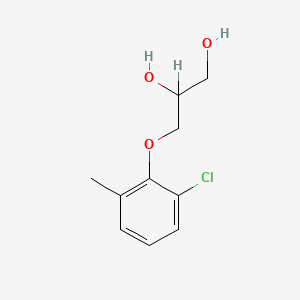
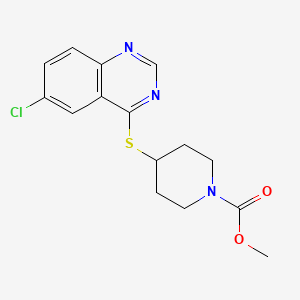
![Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)

